(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Imidazole Ring: The imidazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Reduction: The pyrimidine and imidazole rings can undergo reduction reactions under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced pyrimidine or imidazole derivatives.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It can serve as a probe or ligand in biochemical assays and studies.
Mechanism of Action
The mechanism of action of (4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The pyrimidine and imidazole rings can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-2-(4-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.
4-Methylimidazole: Lacks the pyrimidine ring and boronic acid group.
2-(4-Methyl-1H-imidazol-1-yl)pyrimidine: Lacks the boronic acid group.
Uniqueness
This compound is unique due to the presence of both the pyrimidine and imidazole rings, as well as the boronic acid group. This combination of functional groups provides a versatile scaffold for various chemical reactions and applications.
Properties
Molecular Formula |
C9H11BN4O2 |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
[4-methyl-2-(4-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H11BN4O2/c1-6-4-14(5-12-6)9-11-3-8(10(15)16)7(2)13-9/h3-5,15-16H,1-2H3 |
InChI Key |
TUTOUWCMSNKENV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2C=C(N=C2)C)(O)O |
Origin of Product |
United States |
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